molecular formula C7H18Cl2N2 B13326894 3,3-Dimethylpiperidin-4-amine hydrochloride

3,3-Dimethylpiperidin-4-amine hydrochloride

Cat. No.: B13326894
M. Wt: 201.13 g/mol
InChI Key: DGLSWRYOGXGBLP-UHFFFAOYSA-N
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Description

3,3-dimethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylpiperidin-4-amine dihydrochloride typically involves the reaction of 3,3-dimethylpiperidine with an amine source under acidic conditions to form the amine salt. One common method involves the use of hydrochloric acid to produce the dihydrochloride salt. The reaction is generally carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of 3,3-dimethylpiperidin-4-amine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3,3-dimethylpiperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethylpiperidin-4-amine dihydrochloride
  • 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Uniqueness

3,3-dimethylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

3,3-dimethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)5-9-4-3-6(7)8;;/h6,9H,3-5,8H2,1-2H3;2*1H

InChI Key

DGLSWRYOGXGBLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1N)C.Cl.Cl

Origin of Product

United States

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